Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-
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Overview
Description
N~1~-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE is a complex organic compound featuring a benzodioxole moiety, a piperidine ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the piperidine ring, and the acetamide group. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd~2~(dba)~3~], 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), and cesium carbonate (Cs~2~CO~3~) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like lithium aluminum hydride (LiAlH~4~), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .
Scientific Research Applications
N~1~-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE involves its interaction with specific molecular targets, such as tubulin, which is a key protein in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has been studied for its psychoactive effects.
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylene)amine: This compound also features the benzodioxole moiety and has applications in early discovery research.
Uniqueness
N~1~-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C15H19N3O3S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-ylcarbamothioyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C15H19N3O3S/c1-10(19)16-12-3-2-6-18(8-12)15(22)17-11-4-5-13-14(7-11)21-9-20-13/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,16,19)(H,17,22) |
InChI Key |
FBJUOMRHXSIUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=S)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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